
Thiocolchicine.
Übersicht
Beschreibung
Thiocolchicin ist ein semisynthetisches Derivat von Colchicin, einem natürlichen entzündungshemmenden Glykosid, das in den Samen der Pflanze Gloriosa superba vorkommt . Es ist bekannt für seine muskelentspannenden, entzündungshemmenden und schmerzlindernden Eigenschaften . Thiocolchicin wird zur Behandlung verschiedener Erkrankungen des Bewegungsapparates eingesetzt, darunter Kreuzschmerzen und rheumatologische Erkrankungen .
Vorbereitungsmethoden
Thiocolchicin wird aus Colchicin durch eine Reihe chemischer Reaktionen synthetisiert. Der Prozess beinhaltet die regioselektive Demethylierung und Glukosylierung von Colchicin . Ein effizientes Verfahren zur Herstellung von Thiocolchicin beinhaltet die Verwendung eines bestimmten Stammes von Bacillus megaterium für die Biotransformation von Colchicin zu Thiocolchicin . Dieser Biotransformationsprozess gilt als umweltfreundlich und effizient und produziert hochwertiges pharmazeutisches Thiocolchicin .
Analyse Chemischer Reaktionen
Thiocolchicin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Thiocolchicosid, ein glukosyliertes Derivat von Thiocolchicin . Der zuvor erwähnte Biotransformationsprozess beinhaltet auch die Umwandlung von 3-O-Demethyl-Thiocolchicin in Thiocolchicosid .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Thiocolchicine has demonstrated potential as an anticancer agent through its mechanism of action involving the inhibition of the nuclear factor kappa B (NF-κB) pathway. Research indicates that thiocolchicine can inhibit the proliferation of various cancer cell lines, including leukemia, myeloma, squamous cell carcinoma, breast, colon, and kidney cancers. The compound's ability to suppress tumor colony formation further supports its anticancer efficacy.
Key Findings:
- Mechanism : Inhibition of NF-κB leads to reduced expression of cyclooxygenase-2 and other NF-κB-regulated genes .
- Cell Viability : Studies using the modified tetrazolium salt assay showed significant reductions in cell viability across multiple cancer types when treated with thiocolchicine .
Pain Management
Thiocolchicine is widely recognized for its analgesic properties, particularly in treating musculoskeletal pain. A systematic review and meta-analysis highlighted its effectiveness in reducing pain intensity in patients with conditions such as acute low back pain.
Clinical Efficacy:
- Meta-Analysis Results : The pooled mean difference in Visual Analogue Scale scores indicated a reduction in pain intensity after treatment with thiocolchicine compared to placebo .
- Clinical Trials : A total of eight randomized controlled trials involving 1,397 patients were analyzed, showing a statistically significant but clinically small impact on pain reduction .
Safety Profile
Safety Observations:
- Adverse Reactions : Instances of allergic reactions have been confirmed through skin tests and basophil activation tests .
- Regulatory Recommendations : The European Medicines Agency has suggested restricting the use of thiocolchicine-containing medications due to safety concerns related to potential side effects .
Comparative Efficacy with Other Treatments
Recent studies have also compared thiocolchicine's efficacy against other treatment modalities for pain management. For example, a study evaluating fixed-dose combinations revealed that while thiocolchicine was effective, it was less so than other combinations like etoricoxib for patients with severe pain .
Treatment Comparison | Pain Reduction (Mean Difference) | Functional Improvement |
---|---|---|
Thiocolchicine | -0.49 (after 2–3 days) | Moderate |
Etoricoxib + Thiocolchicine | -0.82 (after 5–7 days) | Significant |
Wirkmechanismus
Thiocolchicine exerts its effects by binding to tubulin, a protein involved in the formation of microtubules . This binding inhibits the polymerization of microtubules, leading to the disruption of the mitotic spindle and the arrest of cell division . Thiocolchicine also acts as a competitive antagonist of gamma-aminobutyric acid A (GABA-A) and glycine receptors, contributing to its muscle relaxant properties . The molecular targets and pathways involved in the mechanism of action of thiocolchicine include the inhibition of microtubule polymerization and the modulation of GABAergic and glycinergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Thiocolchicin ähnelt anderen Colchicin-Derivaten wie Colchicosid und Thiocolchicosid . Thiocolchicin ist einzigartig in seiner Fähigkeit, einer regioselektiven Demethylierung und Glukosylierung zu unterliegen, was zur Bildung von Thiocolchicosid führt . Thiocolchicosid hat eine selektive und potente Affinität zu GABA-A-Rezeptoren, was es von anderen Colchicin-Derivaten unterscheidet . Andere ähnliche Verbindungen sind Colchicin, das für seine antimitotische Aktivität bekannt ist, und verschiedene Colchicin-Analoga, die für ihre potenziellen therapeutischen Eigenschaften synthetisiert wurden .
Biologische Aktivität
Thiocolchicine, a semi-synthetic derivative of colchicine, is primarily recognized for its muscle relaxant properties and potential therapeutic applications in pain management. This article explores the biological activity of thiocolchicine, emphasizing its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Overview of Thiocolchicine
Thiocolchicine is derived from colchicoside, a natural glycoside obtained from the plant Gloriosa superba. It has gained attention due to its pharmacological profile, which includes muscle relaxation, analgesic effects, and anti-inflammatory properties. The compound acts primarily through GABAergic mechanisms and has shown affinity for glycine and GABAA receptors, contributing to its muscle relaxant effects without significant sedation .
Pharmacodynamics
The pharmacodynamic properties of thiocolchicine have been extensively studied. Key findings include:
- Muscle Relaxation : Thiocolchicine induces muscle relaxation through modulation of neurotransmitter systems. It has been shown to be effective in treating muscle spasms without causing sedation or other adverse effects commonly associated with muscle relaxants .
- Analgesic and Anti-inflammatory Effects : In experimental models, thiocolchicine exhibited significant analgesic and anti-inflammatory activities. It has been evaluated in various clinical settings for musculoskeletal pain management .
Pharmacokinetics
The pharmacokinetic profile of thiocolchicine reveals important insights into its metabolism and bioavailability:
- Absorption and Metabolism : After oral administration, thiocolchicine is rapidly metabolized, with its active metabolite M1 being the primary circulating form. Studies indicate that M1 peaks in plasma approximately one hour post-administration . The compound's bioavailability via oral administration is approximately 25% compared to intramuscular routes .
- Elimination : The elimination half-life of M1 is about 8.6 hours, indicating prolonged activity which may contribute to its therapeutic effects .
Clinical Efficacy
Recent clinical trials have assessed the efficacy of thiocolchicine in managing musculoskeletal pain:
- Systematic Review Findings : A meta-analysis of randomized controlled trials (RCTs) involving 1397 patients indicated that while thiocolchicine significantly reduced low back pain scores compared to placebo, the clinical impact was minimal (mean difference in Visual Analogue Scale scores was -0.49 after 2-3 days) .
- Safety Profile : The safety profile of thiocolchicine is favorable; sedation is rarely reported, making it a viable option for patients requiring muscle relaxation without cognitive impairment .
Case Studies
Several case studies highlight the practical applications of thiocolchicine:
Author | Year | Condition | Intervention | Outcome |
---|---|---|---|---|
Akhter | 2017 | Acute Low Back Pain | Thiocolchicoside + Diclofenac IM | VAS reduction at Day 3: MD = -0.43 |
Ketenci | 2022 | Acute Low Back Pain | Thiocolchicoside Ointment (0.25%) | No significant difference from placebo |
Ventura | 1983 | Coxarthrosis & Gonarthrosis | Thiocolchicoside capsules (8 mg) | VAS reduction at Day 5: MD = -10.24 |
These studies illustrate the variable effectiveness of thiocolchicine across different populations and conditions.
Eigenschaften
IUPAC Name |
N-(1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGANPVAXDBPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871876 | |
Record name | N-[1,2,3-Trimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.